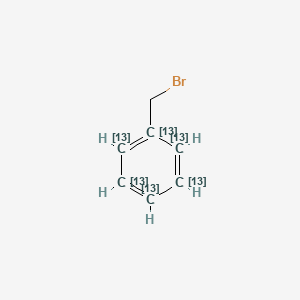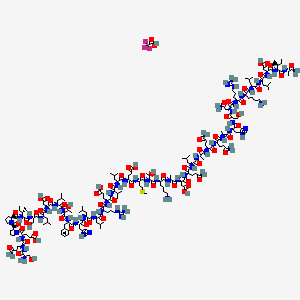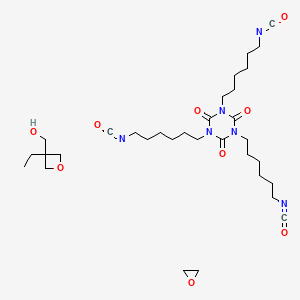
Benzyl Bromide-13C6
Overview
Description
Benzyl Bromide-13C6, also known as α-Bromotoluene-(phenyl-13C6), is a stable isotope with a linear formula of 13C6H5CH2Br . It has a molecular weight of 176.99 . This compound is used in various applications including environmental pollutant standards for the detection of air, water, soil, sediment, and food . It is also used in clinical diagnostics for imaging, diagnosis, and newborn screening .
Synthesis Analysis
Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The bromination process involves the use of a bromine generator, which enables highly efficient mass utilization by HBr recycling .Molecular Structure Analysis
The molecule consists of a benzene ring substituted with a bromomethyl group . The structure has been examined by electron diffraction . The SMILES string representation of the molecule is BrC[13c]1[13cH][13cH][13cH][13cH][13cH]1 .Chemical Reactions Analysis
Benzyl bromide is a reagent for introducing benzyl groups . It is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .Scientific Research Applications
Benzyl bromide-13C6 is a versatile compound that is used in a variety of scientific research applications. It is used in synthetic organic chemistry to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in drug development to study the effects of drugs on cells and tissues. In addition, this compound is used in biochemistry to study the structure and function of proteins, enzymes, and other biological molecules.
Mechanism of Action
Target of Action
Benzyl Bromide-13C6 is an organic compound with the formula 13C6H5CH2Br . The molecule consists of a benzene ring substituted with a bromomethyl group
Mode of Action
Benzyl bromides, in general, are known to be reagents for introducing benzyl groups . They often react via SN1 or SN2 pathways, depending on the substitution of the benzylic halide .
Biochemical Pathways
Benzyl bromides are known to participate in various organic synthesis reactions, serving as efficient aroyl surrogates in substrate-directed c–h functionalization .
Pharmacokinetics
The compound’s physical properties such as boiling point (198-199 °c), melting point (-3–1 °c), and density (1488 g/mL at 25 °C) are known .
Result of Action
Benzyl bromides are known to be used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
Action Environment
Stable isotope-labeled compounds like this compound are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Advantages and Limitations for Lab Experiments
The main advantage of using benzyl bromide-13C6 in lab experiments is its versatility. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is relatively easy to synthesize and can be performed in a laboratory setting.
However, there are some limitations to using this compound in lab experiments. It is toxic and can cause skin and eye irritation, as well as respiratory and gastrointestinal symptoms. In addition, it is highly flammable and can ignite easily. Therefore, it is important to take safety precautions when working with this compound.
Future Directions
There are a number of potential future directions for the use of benzyl bromide-13C6. One potential direction is the development of new synthetic pathways for the production of pharmaceuticals and agrochemicals. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, more research could be done to explore the potential of using this compound as a drug delivery system.
Synthesis Methods
Benzyl bromide-13C6 is synthesized through a process known as the Williamson ether synthesis. This process involves the reaction of a primary alkyl halide, such as this compound, with an alkoxide ion. The reaction produces an ether, which is then isolated and purified. The process is relatively simple and can be performed in a laboratory setting.
Safety and Hazards
Benzyl Bromide-13C6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also a lachrymator .
properties
IUPAC Name |
bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-ZXJNGCBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745667 | |
| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286013-10-3 | |
| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286013-10-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)

![6H-[1,2,4]Triazolo[1',5':4,5]pyrazino[1,2-b][1,2,4,5]tetrazine](/img/structure/B571210.png)

![2-Furancarboxylicacid,3-fluorotetrahydro-5-methyl-,[2R-(2alpha,3beta,5alpha)]-(9CI)](/img/no-structure.png)
![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride](/img/structure/B571218.png)
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)